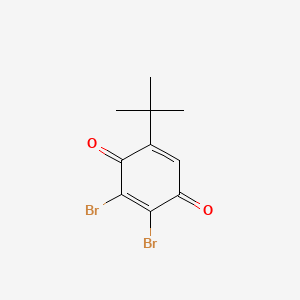
2,3-Dibromo-tert-butyl-p-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-tert-butyl-p-benzoquinone is an organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-tert-butyl-p-benzoquinone typically involves the bromination of tert-butyl-p-benzoquinone. The reaction is carried out using bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the 2,3-dibromo derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield. The reaction is monitored closely to maintain optimal conditions and to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,3-Dibromo-tert-butyl-p-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
科学的研究の応用
2,3-Dibromo-tert-butyl-p-benzoquinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism by which 2,3-Dibromo-tert-butyl-p-benzoquinone exerts its effects involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. This property is crucial in its biological activities, where it can interfere with cellular redox processes. The molecular targets include enzymes involved in oxidative stress pathways, and the compound can modulate these pathways to exert its effects.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-p-benzoquinone: Another quinone with tert-butyl groups but different bromine substitution.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A quinone with chlorine and cyano groups, known for its high reduction potential.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted quinone with different reactivity.
Uniqueness
2,3-Dibromo-tert-butyl-p-benzoquinone is unique due to its specific bromine and tert-butyl substitutions, which confer distinct chemical reactivity and potential applications. The bromine atoms make it a good candidate for further functionalization, while the tert-butyl group provides steric hindrance, influencing its stability and reactivity.
特性
CAS番号 |
25762-86-1 |
|---|---|
分子式 |
C10H10Br2O2 |
分子量 |
321.99 g/mol |
IUPAC名 |
2,3-dibromo-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Br2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
InChIキー |
HCBKPGGQJQJYLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
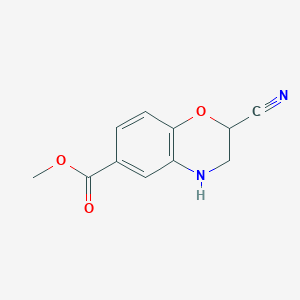
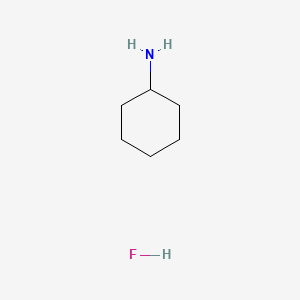
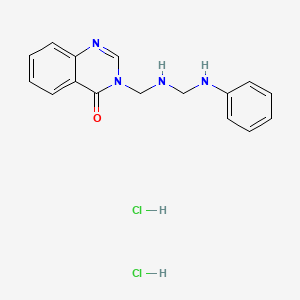
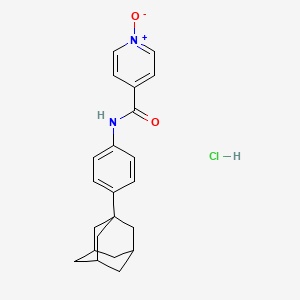
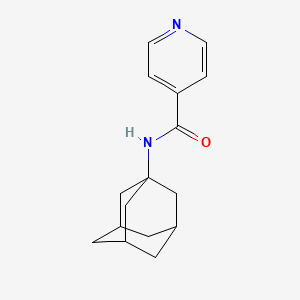
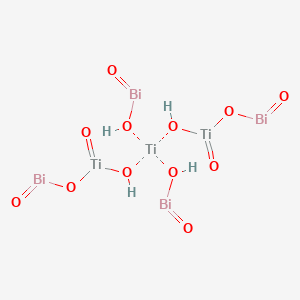
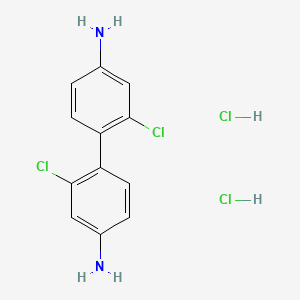
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
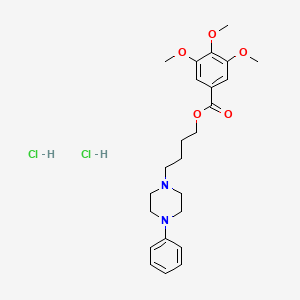
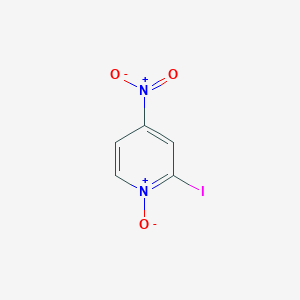

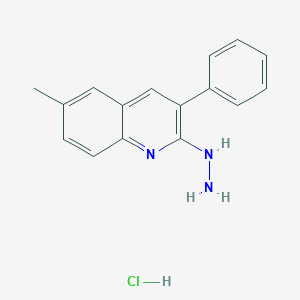
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
